molecular formula C18H20ClN5O2S B2942578 1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851809-44-4

1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2942578
CAS No.: 851809-44-4
M. Wt: 405.9
InChI Key: NUCMDPKOGVLIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core linked to a 4-chlorophenyl group and a substituted thiazolo[3,2-b][1,2,4]triazole heterocyclic system (6-hydroxy-2-methyl substituents). The thiazolo-triazole moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(11-2-4-13(19)5-3-11)23-8-6-12(7-9-23)16(20)25/h2-5,12,14,26H,6-9H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCMDPKOGVLIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.

Biological Activity

1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Features

The compound features a piperidine ring linked to a thiazolo-triazole moiety and a chlorophenyl group. The presence of hydroxyl and chlorophenyl substituents enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula is C20H24ClN4O3SC_{20}H_{24}ClN_4O_3S, with a molecular weight of approximately 436.94 g/mol.

Antimicrobial Properties

Research indicates that compounds with thiazole and triazole structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may disrupt cellular processes in pathogens, contributing to its antimicrobial efficacy .

Anticancer Activity

Similar compounds have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of ongoing research .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for therapeutic applications in neurodegenerative diseases and urinary tract infections respectively .

Case Studies

Several studies have highlighted the biological activity of structurally related compounds:

Study Findings
Hamid et al. (2020)Investigated the synthesis and biological evaluation of thiazolo-triazole derivatives showing significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
Aziz-ur-Rehman et al. (2020)Reported on various synthesized derivatives demonstrating strong enzyme inhibition and potential as anticancer agents .

Interaction with Biological Targets

The interaction studies involving this compound focus on elucidating its binding affinity to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of new compounds. Molecular docking studies have shown that the compound can effectively bind to target proteins involved in disease pathways .

In Silico Studies

In silico analyses have been conducted to predict the pharmacokinetic properties and bioavailability of the compound. These studies help in understanding how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis of substituent effects and pharmacological profiles:

1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide (10c)

  • Structure : Retains the piperidine-4-carboxamide group but replaces the thiazolo-triazole system with an isothiazolo[4,3-b]pyridine ring and a bromo substituent.
  • Key Differences : The bromo substituent and isothiazolo-pyridine core may enhance kinase selectivity compared to the target compound’s hydroxy-methyl-thiazolo-triazole system.

1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118)

  • Structure : Shares the piperidine-4-carboxamide group but incorporates a benzimidazole ring with chloro, methyl, and trifluoromethylpyridyl substituents.
  • Activity : A potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), validated via TBA-MDA assays .
  • Key Differences : The benzimidazole core and trifluoromethylpyridyl group likely confer higher metabolic stability and stronger enzyme inhibition compared to the target compound’s thiazolo-triazole system.

1-(6-Methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-Chlorophenyl)carbamate

  • Structure : Contains the same thiazolo[3,2-b][1,2,4]triazole core but replaces the piperidine-4-carboxamide with an ethyl carbamate group linked to a 3-chlorophenyl moiety.
  • Key Differences : The absence of the piperidine-4-carboxamide group may reduce solubility or CNS penetration compared to the target compound.

Pyrazole-Carboxamide Derivatives (e.g., 29b, 30)

  • Structure : Feature pyrazole rings coupled to carboxamide groups (e.g., cyclohexanecarboxylic acid or tricyclic decane derivatives).
  • Activity : Evaluated via calcium mobilization assays in CHO-k1 cells, showing moderate neurotensin receptor (NTS1/NTS2) binding (EC50: 10–100 nM) .

Structural and Pharmacological Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Reported Activity Evidence Source
Target Compound Thiazolo-triazole + Piperidine 4-Chlorophenyl, 6-hydroxy-2-methyl Hypothesized enzyme inhibition
10c Isothiazolo-pyridine + Piperidine Bromo, piperidine-4-carboxamide AAK1/GAK inhibition (antiviral)
Compound 118 Benzimidazole + Piperidine Trifluoromethylpyridyl, chloro mPGES-1 inhibition
Ethyl N-(3-Chlorophenyl)carbamate derivative Thiazolo-triazole + Carbamate Ethyl carbamate, 3-chlorophenyl Unconfirmed bioactivity
Pyrazole-carboxamide 29b Pyrazole + Cyclohexane 2,6-Dimethoxyphenyl, carboxylic acid NTS1/NTS2 modulation (EC50 ~50 nM)

Key Observations:

Piperidine-4-Carboxamide Role : Present in the target compound, 10c, and Compound 118, this group is critical for solubility and hydrogen-bonding interactions with enzymatic targets.

Heterocyclic Core Impact :

  • Thiazolo-triazole systems (target compound, ) may enhance π-π stacking in hydrophobic binding pockets.
  • Benzimidazole (Compound 118) and isothiazolo-pyridine (10c) cores improve kinase or enzyme inhibition via distinct electronic profiles.

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro, bromo) increase metabolic stability but may reduce bioavailability.
  • Hydroxy groups (target compound) improve solubility but could limit blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.